3-Thujanone
Overview
Description
It is predominantly found in two diastereomeric forms: (−)-α-thujone and (+)-β-thujone . This compound is well-known for its presence in the essential oils of various aromatic plants, including wormwood (Artemisia absinthium), sage (Salvia officinalis), and common tansy (Tanacetum vulgare) . Thujone has been historically associated with the spirit absinthe, although its psychoactive effects are minimal due to the small quantities present .
Mechanism of Action
Target of Action
3-Thujanone, also known as α-thujone, is a volatile monoterpene ketone of plant origin . Its primary target is the GABA-gated chloride channel , where α-thujone acts as a modulator . This channel plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
α-Thujone is a rapidly acting modulator of the GABA-gated chloride channel . It interacts with this channel and modulates its function, leading to neurotoxic effects . α-Thujone is roughly two to three times as potent as the β isomer in this regard .
Biochemical Pathways
The biosynthesis of thujone follows a three-step pathway. It starts with (+)-sabinene, which is first oxidized to an isomer of (+)-sabinol by a cytochrome P450 enzyme. This is then converted to (+)-sabinone via a dehydrogenase .
Pharmacokinetics
It’s known that the compound is a natural constituent of several plants and is frequently used for flavoring foods and beverages .
Result of Action
The modulation of the GABA-gated chloride channel by α-thujone leads to neurotoxic effects . In vitro experiments have also detected genotoxicity and carcinogenic properties of thujones, along with antimutagenic and immune-modulatory effects . Some of these effects appear to be strongly dose-dependent .
Action Environment
The phenotypic manifestation and quantity of thujones in essential oils depend on the plant organ and its developmental phase . Environmental factors such as weather conditions and growth habitat might also influence the ratios of thujones, as well as the possibly unique responses of individual species .
Biochemical Analysis
Biochemical Properties
3-Thujanone is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the transcriptional regulator LasR .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thujanone typically involves the cyclization of geranyl diphosphate (GPP) to form α-terpinyl cation, which then undergoes further transformations to yield thujone . The reaction conditions often require the presence of NADPH and oxygen for the hydroxylation process .
Industrial Production Methods: Industrially, this compound is extracted from the essential oils of plants that naturally produce it. The extraction process involves steam distillation followed by purification steps such as fractional distillation and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Thujanone undergoes various chemical reactions, including:
Oxidation: Thujone can be oxidized to form thujone epoxide under specific conditions.
Reduction: It can be reduced to form thujanol, a secondary alcohol.
Substitution: Thujone can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents.
Major Products:
Oxidation: Thujone epoxide.
Reduction: Thujanol.
Substitution: Various substituted thujone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thujanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Isothujone: Another monoterpene ketone with similar structural properties.
δ-Thujone: A stereoisomer of thujone with different spatial arrangement.
iso-3-Thujone: An isomer with a different configuration.
Uniqueness: 3-Thujanone is unique due to its specific interaction with the GABA-gated chloride channel and its presence in a variety of essential oils. Its distinct aromatic properties also make it valuable in the flavoring and fragrance industry .
Properties
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNOWBWPHYOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859476 | |
Record name | 3-Thujanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
200.00 to 201.00 °C. @ 760.00 mm Hg | |
Record name | 3-Thujanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1125-12-8, 546-80-5 | |
Record name | 3-Thujanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Thujone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thujanone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407281 | |
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Record name | Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3-Thujanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Thujanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: 3-Thujanone appears in the essential oils of several plants. What are some of these plants, and are there variations in the concentration of this compound between them?
A1: this compound is found in the essential oils of various plants, including Marrubium vulgare L. (Horehound) [], Artemisia capillaris (Injinhossuk) [], Artemisia argyi (Huanghae쑥) [], Achillea fragrantissima [], and Boerhaavia procumbens L. []. The concentration of this compound can vary significantly between species. For instance, Marrubium vulgare L. essential oil contained this compound as a major component, while in Achillea fragrantissima, it was present at 7.82% [, ]. This variation highlights the diverse chemical profiles of plant species and their potential as sources of specific bioactive compounds.
Q2: What are the potential antioxidant properties of this compound, and how were they assessed in the research?
A2: Research suggests that this compound may possess antioxidant activity. One study investigating the essential oil of Marrubium vulgare L., in which this compound was identified as a major component, demonstrated its antioxidant potential using DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging and FRAP (ferric reducing antioxidant power) assays []. The essential oil exhibited an IC50 value of 1.136 mg/mL for DPPH scavenging and 2.998 mg/mL for FRAP, indicating its ability to neutralize free radicals and reduce ferric ions [].
Q3: Beyond antioxidant activity, what other biological activities have been associated with this compound or essential oils containing it?
A3: In addition to antioxidant potential, this compound-containing essential oils have shown antifungal activity. For example, the essential oil of Marrubium vulgare L. demonstrated significant inhibition of mycelial growth and complete inhibition of spore production in two tested mold species at a concentration of 0.25 µL/mL []. Further research is needed to fully elucidate the mechanism of action and potential applications of these antifungal properties.
Q4: What analytical techniques are commonly employed to identify and quantify this compound in essential oils?
A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile compounds like this compound in complex mixtures like essential oils [, , , ]. This method allows for the separation of individual components based on their volatility and provides structural information through mass spectral analysis.
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